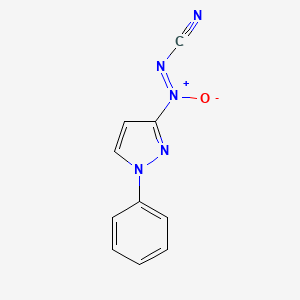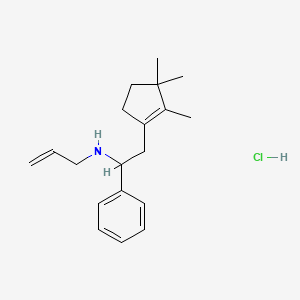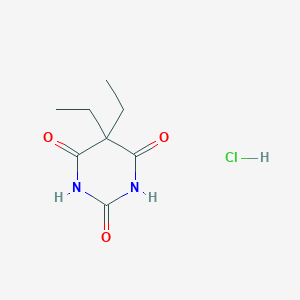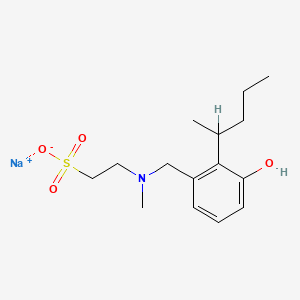
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is a synthetic compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt typically involves the reaction of hydroxy-sec-amylbenzyl chloride with methyltaurine in the presence of a base. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases production efficiency. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents due to its excellent foaming and emulsifying properties.
Wirkmechanismus
The mechanism of action of (Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, increasing membrane permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, the compound can interact with proteins, altering their structure and function, which can be beneficial in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyltaurine: Another surfactant with similar properties but different chemical structure.
Sodium lauroyl sarcosinate: A surfactant used in personal care products with similar foaming properties.
Sodium methyl cocoyl taurate: A mild surfactant used in cosmetics and personal care products.
Uniqueness
(Hydroxy-sec-amylbenzyl)methyltaurine, monosodium salt is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to enhance membrane permeability and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68132-84-3 |
|---|---|
Molekularformel |
C15H24NNaO4S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
sodium;2-[(3-hydroxy-2-pentan-2-ylphenyl)methyl-methylamino]ethanesulfonate |
InChI |
InChI=1S/C15H25NO4S.Na/c1-4-6-12(2)15-13(7-5-8-14(15)17)11-16(3)9-10-21(18,19)20;/h5,7-8,12,17H,4,6,9-11H2,1-3H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
WWAPAXOZHMDPOR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C1=C(C=CC=C1O)CN(C)CCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


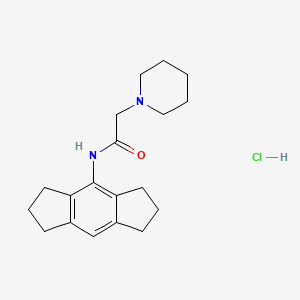
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
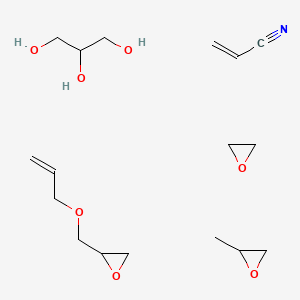


![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
